molecular formula C16H15ClN2O3 B5535797 4-chloro-N-mesityl-3-nitrobenzamide

4-chloro-N-mesityl-3-nitrobenzamide

Cat. No. B5535797
M. Wt: 318.75 g/mol
InChI Key: MKSVXTNTHLPRBS-UHFFFAOYSA-N
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Description

4-chloro-N-mesityl-3-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. CMNB is a yellow crystalline powder that has a molecular weight of 365.83 g/mol.

Scientific Research Applications

Crystal Engineering

Crystal engineering explores the design of molecular crystals with specific properties, leveraging interactions such as hydrogen bonds and halogen bonds. Studies have shown that molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions can be formed in complexes, demonstrating that both carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons may be simultaneously exploited for crystal design. This indicates the potential use of 4-chloro-N-mesityl-3-nitrobenzamide in the development of new crystalline materials with desired physical and chemical properties (Saha, Nangia, & Jaskólski, 2005).

Environmental Remediation

The synthesis and characterization of novel nanosorbents have been focused on the removal of harmful nitro compounds from water, highlighting the relevance of this compound derivatives in environmental cleanup efforts. Such research underscores the importance of developing efficient nanosorbents for the adsorptive removal of pollutants, contributing to cleaner water resources and environmental sustainability (Mahmoud et al., 2016).

Chemical Synthesis and Drug Design

In drug design and chemical synthesis, the specific properties of compounds like this compound are leveraged to develop new pharmaceuticals and materials. For instance, the study of its crystal structure and spectroscopic properties aids in understanding the structure-property relationship, which is crucial for designing compounds with desired biological or chemical activity. Such research contributes to the advancement of medicinal chemistry and the development of new drugs and materials (He et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems. Without specific information on how “4-chloro-N-mesityl-3-nitrobenzamide” is used, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, compounds with nitro groups can sometimes be explosive, while those with chlorine atoms might be harmful if inhaled or swallowed .

properties

IUPAC Name

4-chloro-3-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)12-4-5-13(17)14(8-12)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSVXTNTHLPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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